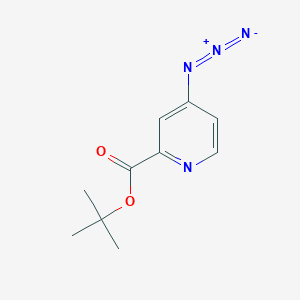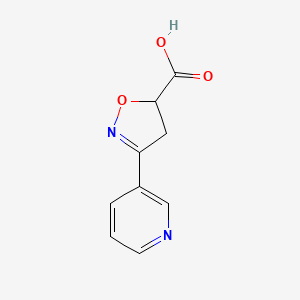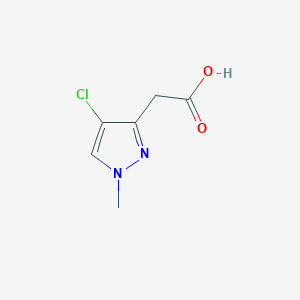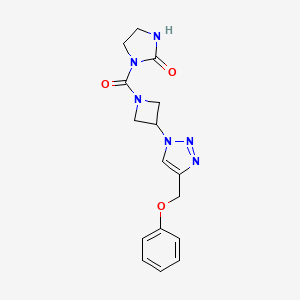![molecular formula C24H28N4O3 B2953580 7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921781-89-7](/img/structure/B2953580.png)
7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several functional groups such as azepane, phenyl, tetrahydrofuran, and pyrazolo[4,3-c]pyridinone .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. Azepane is a seven-membered ring with one nitrogen atom . Tetrahydrofuran is a five-membered ring with one oxygen atom . The pyrazolo[4,3-c]pyridinone group contains multiple rings including a pyrazole and a pyridone .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, azepane, like many amines, reacts with carbon dioxide . The tetrahydrofuran group could potentially undergo reactions at the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydrofurfuryl alcohol, a compound containing a tetrahydrofuran group, is a colorless liquid .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study by Toze et al. (2015) on the crystal structure of a related compound provides insight into the structural characteristics of complex molecules containing azepane and tetrahydrofuran rings. This analysis highlights the molecular conformations and interactions, essential for understanding the reactivity and properties of similar compounds (Toze et al., 2015).
Synthetic Applications
Research by Schweizer et al. (1993) on the preparation of pyrazolo-fused benzoxazepines and related compounds underlines the synthetic versatility of azines, which are core structures in many complex organic molecules. This work illustrates methods for constructing diverse heterocyclic frameworks, a foundational aspect of medicinal chemistry and material science (Schweizer et al., 1993).
Benincori et al. (1991) discuss the Fischer indole synthesis and related rearrangements, showcasing the transformation possibilities of cyclic hydrazones into various heterocycles. Such transformations are crucial for developing new synthetic routes and understanding reaction mechanisms in organic chemistry (Benincori et al., 1991).
Heterocyclic Chemistry
The work by Trilleras et al. (2008) on hydrogen-bonded chains in pyrazolo[3,4-b]pyridine derivatives demonstrates the importance of non-covalent interactions in dictating the structure and properties of molecular assemblies. Such insights are valuable for the design of molecular materials and pharmaceuticals (Trilleras et al., 2008).
Reisinger and Wentrup's (1996) synthesis of diazepines from azido- and tetrazolo-pyridines provides examples of using light-mediated reactions to access valuable heterocyclic compounds. Such methodologies expand the toolkit for synthesizing nitrogen-containing heterocycles, which are prevalent in bioactive molecules (Reisinger & Wentrup, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-(azepane-1-carbonyl)-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c29-23(27-12-6-1-2-7-13-27)20-16-26(15-19-11-8-14-31-19)17-21-22(20)25-28(24(21)30)18-9-4-3-5-10-18/h3-5,9-10,16-17,19H,1-2,6-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMIZYNLDHBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2953501.png)
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2953502.png)


![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2953507.png)
![N-[2-(3,3-Difluorocyclobutyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2953509.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2953510.png)
![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)



![N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE](/img/structure/B2953520.png)